

A Comprehensive Technical Guide to 2,4,6-Trifluorobenzonitrile

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Compound of Interest

Compound Name: 2,4,6-Trifluorobenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trifluorobenzonitrile is a fluorinated aromatic nitrile that serves as a crucial building block in modern organic synthesis.^[1] Identified by its CAS number 96606-37-0, this compound is particularly valued in the pharmaceutical and agrochemical industries for its role as a versatile intermediate.^{[1][2]} The strategic placement of three fluorine atoms on the benzene ring significantly influences the molecule's reactivity and physicochemical properties, making it an attractive precursor for the synthesis of complex, high-value molecules. Fluorinated compounds often exhibit enhanced metabolic stability and lipophilicity, properties that are highly advantageous in drug design.^[1] This guide provides an in-depth overview of the molecular characteristics, experimental protocols, and synthetic utility of **2,4,6-Trifluorobenzonitrile**.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for **2,4,6-Trifluorobenzonitrile** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₇ H ₂ F ₃ N	[1][3]
Molecular Weight	157.09 g/mol	
Exact Mass	157.01393355 Da	[4]
Appearance	White to off-white crystalline powder	[1]
Melting Point	59-63 °C	
Boiling Point	166.5 ± 35.0 °C at 760 mmHg	[1]
Density	1.4 ± 0.1 g/cm ³	[1]
Flash Point	54.5 ± 25.9 °C	[1]
Vapor Pressure	1.8 ± 0.3 mmHg at 25°C	[1]
Assay Purity	≥97%	
Topological Polar Surface Area	23.8 Å ²	[4]
CAS Number	96606-37-0	[1][3]

Spectroscopic Analysis

Spectroscopic data is critical for the identification and characterization of **2,4,6-Trifluorobenzonitrile**.

- **Infrared (IR) Spectroscopy:** The IR spectrum of a nitrile-containing compound is characterized by a sharp, medium-intensity absorption band for the C≡N stretch, typically found in the 2260-2220 cm⁻¹ region. For aromatic compounds, C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations in the ring are observed in the 1600-1450 cm⁻¹ region. The presence of C-F bonds will also give rise to strong absorption bands in the fingerprint region, typically between 1400 and 1000 cm⁻¹.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**

- ^{19}F NMR: This technique is particularly useful for fluorinated compounds. The ^{19}F NMR spectrum of **2,4,6-Trifluorobenzonitrile** is expected to show distinct signals for the fluorine atoms, with coupling patterns that can help confirm their positions on the aromatic ring.
- ^{13}C NMR: The carbon atoms in the molecule will exhibit characteristic chemical shifts. The carbon of the nitrile group ($\text{C}\equiv\text{N}$) is typically found in the range of 110-125 ppm. The fluorinated aromatic carbons will show signals that are split due to C-F coupling.
- ^1H NMR: The aromatic protons will appear as a multiplet in the downfield region of the spectrum, with coupling to the adjacent fluorine atoms.

Crystal Structure

The crystal structure of **2,4,6-Trifluorobenzonitrile** has been analyzed and is noted for its complexity.[5] The analysis reveals the presence of three crystallographically independent molecules within the structure.[5] These molecules form distinct layers, and there are three different types of interlayer interactions observed.[5] This structural arrangement is influenced by weak C-H...N interactions within the layers.[5]

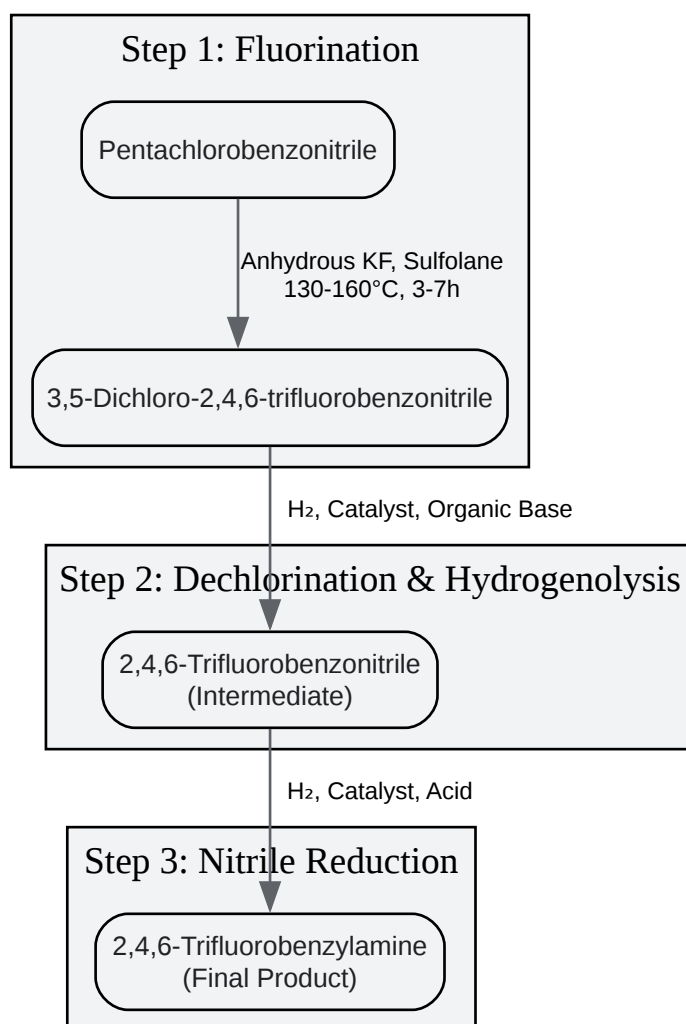
Experimental Protocols

Detailed methodologies for the synthesis and reaction of **2,4,6-Trifluorobenzonitrile** are essential for its application in research and development.

Synthesis of 2,4,6-Trifluorobenzylamine from 2,4,6-Trifluorobenzonitrile

The following protocol outlines a method for the preparation of 2,4,6-Trifluorobenzylamine, where **2,4,6-Trifluorobenzonitrile** serves as a key intermediate. This process involves the reduction of the nitrile group.

Workflow for the Synthesis of 2,4,6-Trifluorobenzylamine



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Caption: Synthetic pathway to 2,4,6-Trifluorobenzylamine.

Detailed Methodology:[6]

- **Step 1: Fluorination:** Pentachlorobenzonitrile is used as the starting material. It undergoes a fluorination reaction with anhydrous potassium fluoride in sulfolane as the solvent. The reaction is carried out at a temperature of 130-160°C for 3-7 hours to yield **3,5-dichloro-2,4,6-trifluorobenzonitrile**.
- **Step 2: Dechlorination and Hydrogenolysis:** The product from Step 1 is dissolved in a second organic solvent with an organic base. Hydrogen gas is introduced in the presence of a

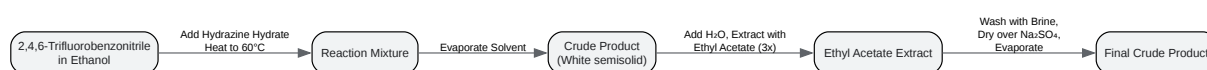
catalyst to perform a dechlorination and hydrogenolysis reaction, which produces the intermediate, **2,4,6-Trifluorobenzonitrile**.

- Step 3: Nitrile Reduction: The **2,4,6-Trifluorobenzonitrile** is then dissolved in a third organic solvent with an acid. Hydrogen is again introduced in the presence of a second catalyst to reduce the cyano group, yielding the final product, 2,4,6-Trifluorobenzylamine.

Reaction of 2,4,6-Trifluorobenzonitrile with Hydrazine Hydrate

This protocol describes a reaction where **2,4,6-Trifluorobenzonitrile** is a starting material for the synthesis of a more complex heterocyclic compound.

Experimental Workflow



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Caption: Reaction and workup of **2,4,6-Trifluorobenzonitrile**.

Detailed Methodology:[7]

- A solution of **2,4,6-Trifluorobenzonitrile** (5g, 31.8 mmol) in 50 mL of ethanol is heated to 60°C.
- Hydrazine hydrate (50-60% solution, 3.4g, ~63.6 mmol) is added to the solution.
- The reaction progress is monitored using Thin Layer Chromatography (TLC).
- Upon consumption of the starting material, the solvent is removed under vacuum.
- 50 mL of water is added to the resulting white semisolid, and the organic material is extracted with ethyl acetate (3 x 50 mL).
- The combined organic fractions are washed with brine (100 mL).

- The organic layer is separated, dried over sodium sulfate, and evaporated to yield the crude product, which can be used in subsequent reactions without further purification.

Applications in Drug Development and Research

2,4,6-Trifluorobenzonitrile is a valuable intermediate in the synthesis of a variety of biologically active compounds.[2][8] Its trifluorinated benzene ring is a desirable moiety in many pharmaceutical candidates due to the favorable properties conferred by the fluorine atoms.[1] It is used in the preparation of pharmaceuticals such as antihistamines, anti-inflammatory agents, and antitumor agents.[8] Beyond pharmaceuticals, it is also utilized in the development of agrochemicals, including fungicides and herbicides, as well as in material science for the production of liquid crystals and specialty polymers.[2][8]

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